molecular formula C9H18ClN3 B12223270 N,1-dipropylpyrazol-4-amine;hydrochloride

N,1-dipropylpyrazol-4-amine;hydrochloride

Cat. No.: B12223270
M. Wt: 203.71 g/mol
InChI Key: IOGWKWMMMRRXNQ-UHFFFAOYSA-N
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Description

N,1-dipropylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dipropylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,1-dipropylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

N,1-dipropylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,1-dipropylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1-dipropylpyrazol-4-amine;hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N,1-dipropylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-3-5-10-9-7-11-12(8-9)6-4-2;/h7-8,10H,3-6H2,1-2H3;1H

InChI Key

IOGWKWMMMRRXNQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)CCC.Cl

Origin of Product

United States

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